2-(3,4,5-trimethoxyphenoxy)acetic Acid

Description

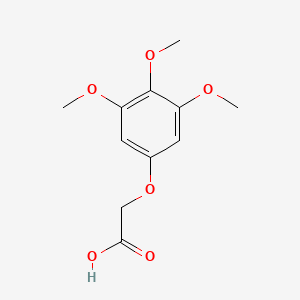

2-(3,4,5-Trimethoxyphenoxy)acetic acid is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an acetic acid moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The trimethoxyphenyl group, in particular, is a significant pharmacophore, contributing to the compound’s bioactivity and therapeutic potential .

Properties

CAS No. |

65876-10-0 |

|---|---|

Molecular Formula |

C11H14O6 |

Molecular Weight |

242.22 g/mol |

IUPAC Name |

2-(3,4,5-trimethoxyphenoxy)acetic acid |

InChI |

InChI=1S/C11H14O6/c1-14-8-4-7(17-6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13) |

InChI Key |

DUUIKSNOGTVREZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(3,4,5-trimethoxyphenoxy)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Trimethoxyphenyl Intermediate: The synthesis begins with the preparation of 3,4,5-trimethoxyphenol, which is then converted into 3,4,5-trimethoxyphenylacetic acid through a series of reactions involving bromination, Grignard reaction, and hydrolysis.

Coupling with Acetic Acid: The trimethoxyphenyl intermediate is then coupled with acetic acid under acidic conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

2-(3,4,5-Trimethoxyphenoxy)acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

2-(3,4,5-Trimethoxyphenoxy)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to bind to active sites of enzymes, inhibiting their activity. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . The compound may also interact with other proteins and receptors, modulating various biological pathways .

Comparison with Similar Compounds

2-(3,4,5-Trimethoxyphenoxy)acetic acid can be compared with other similar compounds, such as:

3,4,5-Trimethoxyphenylacetic acid: This compound shares the trimethoxyphenyl group but differs in its acetic acid moiety, leading to variations in its bioactivity and applications.

2-(3,4,5-Trimethoxyphenyl)ethanol:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad spectrum of biological activities.

Biological Activity

2-(3,4,5-trimethoxyphenoxy)acetic acid is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological effects, including anti-inflammatory, antibacterial, and antiproliferative properties, supported by relevant data tables and case studies.

Chemical Structure

The compound's structure is characterized by the presence of a phenoxy group with three methoxy substituents on the aromatic ring. This structural feature is crucial for its biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

- Mechanism : The compound acts by modulating pathways associated with inflammation, including the NF-κB signaling pathway.

- Case Study : In a study assessing its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a dose-dependent decrease in TNF-α and IL-6 levels.

2. Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It shows potent activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC ranging from 0.16% to 0.31% against common pathogens associated with wound infections .

- Biofilm Disruption : It effectively inhibited biofilm formation at concentrations as low as 0.31%, suggesting potential applications in treating chronic infections.

3. Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated in cancer cell lines.

- Inhibition of Cell Growth : In vitro studies showed that this compound reduced cell viability in K562 leukemia cells significantly.

- Mechanism of Action : The compound was found to induce apoptosis through the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and upregulation of pro-apoptotic proteins (e.g., Bax), leading to increased cell death .

Table 1: Summary of Biological Activities

Table 2: Apoptosis Induction in K562 Cells

| Concentration (nM) | % Apoptosis (Early Stage) | % Apoptosis (Late Stage) |

|---|---|---|

| Control | 2.47% | - |

| 10 | 15.30% | 5.00% |

| 60 | 40.20% | 17.70% |

| 100 | 57.90% | 25.00% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.